N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid
Overview
Description
N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H24N2O8 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cobalt(II) and Nickel(II) Complexes : This compound is used in the synthesis of cobalt(II) and nickel(II) complexes, which have been structurally and spectroscopically characterized (Smrečki et al., 2016).
Zinc Enzyme Model for CO2 Fixation and Calcification : It serves as a promising structural model for zinc enzymes, particularly in the context of CO2 fixation and calcification in mollusc shells (Ibrahim et al., 2008).
Immobilization of His-tagged Proteins : The compound is utilized for immobilizing His-tagged proteins onto gold surfaces, indicating its role in protein binding studies (Lee et al., 2004).
Affinity Chromatography Enzyme Purification : It has applications in affinity chromatography for enzyme purification, demonstrating its utility in biochemical separation techniques (Bernotas & Ganem, 1990).
Treatment of Adjuvant-Induced Arthritis in Rats : This compound has shown significant activity in treating adjuvant-induced arthritis in rat models, suggesting its potential in medical applications (Miyai et al., 1978).
Stationary Phase for Hydrophilic Interaction Liquid Chromatography : Derivatives of N-benzyl iminodiacetic acid are used as novel stationary phases in hydrophilic interaction liquid chromatography, enhancing the separation of polar compounds (Yin et al., 2015).
Cytotoxic Activity Against Human Tumor Cell Lines : It has demonstrated cytotoxic activity against various human tumor cell lines, indicating its potential in cancer research (Gielen & Willem, 1992).
Synthesis of New Palladium Complexes : The compound is also involved in the synthesis of new palladium complexes, expanding its application in coordination chemistry (Smrečki et al., 2016).
Antagonist for Bradykinin B2 Receptor : It is used in developing novel non-peptide bradykinin B2 receptor antagonists, which have applications in pharmacological research (Kam et al., 2005).
Antihypertensive Potency : N-(biphenylyl-methyl)imidazoles, which are structurally related, are potent antihypertensives with high affinity for receptors, indicating potential medical applications (Carini et al., 1991).
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSASMXBVVMAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396120 | |
Record name | STK366790 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209052-01-7 | |
Record name | STK366790 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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